3-Hydroxy Anagrelide

Descripción general

Descripción

3-Hydroxy Anagrelide: is a metabolite of the drug anagrelide, which is primarily used to treat thrombocythemia, a condition characterized by an elevated platelet count. This compound is formed in the liver through the metabolism of anagrelide by the enzyme cytochrome P450 1A2 . It is known for its potent cardio-stimulatory effects, which are significantly more pronounced than those of anagrelide itself .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Anagrelide involves the metabolic conversion of anagrelide in the liver. The primary enzyme responsible for this conversion is cytochrome P450 1A2, which catalyzes the hydroxylation of anagrelide to produce this compound .

Industrial Production Methods: Industrial production of this compound is not typically performed directly. Instead, anagrelide is synthesized and administered to patients, where it is metabolized in vivo to produce this compound. The synthesis of anagrelide itself involves multiple steps, including the formation of the imidazoquinazoline core structure .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy Anagrelide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.

Aplicaciones Científicas De Investigación

2.1. Treatment of Essential Thrombocythemia

Anagrelide, including its metabolite 3-Hydroxy Anagrelide, is indicated for the treatment of essential thrombocythemia (ET). Clinical studies have demonstrated that it effectively lowers platelet counts in patients with high-risk ET, comparable to hydroxyurea, another common treatment .

- Clinical Study Findings : A randomized controlled trial involving 259 patients showed that both anagrelide and hydroxyurea significantly reduced platelet counts over a follow-up period of 36 months without significant differences in thrombotic events between the two groups .

2.2. Cancer Management

Recent research has suggested that this compound may have potential applications in cancer therapy. Studies indicate that elevated platelet counts are associated with poor cancer prognosis, and thus targeting platelet function could enhance treatment outcomes .

- Innovative Research : SUDA Pharmaceuticals is exploring the use of anagrelide as an oromucosal spray to minimize cardiac side effects while leveraging its ability to inhibit cancer cell migration towards platelets .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal important insights into its absorption and metabolism. Studies show that plasma concentrations of this compound are lower in elderly patients compared to younger individuals, indicating age-related differences in drug metabolism .

- Adverse Effects : Common side effects associated with anagrelide therapy include headache, palpitations, and gastrointestinal disturbances. Cardiovascular effects such as ventricular tachycardia have also been reported but are considered rare .

Case Studies and Clinical Evidence

Several case studies highlight the clinical effectiveness and safety of this compound:

- Case Study Example : A report documented a 78-year-old woman with essential thrombocythemia who experienced syncope after starting anagrelide therapy. While she developed ventricular tachyarrhythmia, this condition was reversible upon discontinuation of the drug .

Comparative Efficacy with Other Treatments

A comparative analysis between anagrelide and hydroxyurea indicates that both agents effectively manage high platelet counts but differ in their side effect profiles and mechanisms of action. The choice between these treatments may depend on individual patient factors and specific clinical scenarios .

| Treatment | Efficacy | Common Side Effects |

|---|---|---|

| Anagrelide | Effective for ET | Headache, palpitations |

| Hydroxyurea | Effective for ET | Myelosuppression, skin rash |

Mecanismo De Acción

3-Hydroxy Anagrelide exerts its effects primarily by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This inhibition disrupts the post-mitotic phase of megakaryocyte maturation, leading to a reduction in platelet production . The compound also has a potent cardio-stimulatory effect, which is significantly more pronounced than that of anagrelide .

Comparación Con Compuestos Similares

Anagrelide: The parent compound from which 3-Hydroxy Anagrelide is derived. It is used to treat thrombocythemia and has a less potent cardio-stimulatory effect.

Uniqueness: this compound is unique due to its potent cardio-stimulatory effects and its specific mechanism of action involving the inhibition of cyclic nucleotide phosphodiesterase . Unlike hydroxyurea, which has a broader range of effects, this compound’s effects are more targeted towards platelet production and cardiovascular stimulation .

Actividad Biológica

3-Hydroxy Anagrelide is a metabolite of the platelet-lowering drug anagrelide, primarily recognized for its role in inhibiting megakaryocyte development and subsequently lowering platelet counts. This article delves into the biological activities of this compound, examining its mechanisms, effects on hematopoietic cells, and comparative potency with other metabolites.

Overview of Anagrelide and Its Metabolites

Anagrelide is primarily used in treating essential thrombocythemia due to its ability to reduce elevated platelet counts. Upon administration, anagrelide is metabolized into two significant compounds: BCH24426 (6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one) and RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline). Among these metabolites, this compound has garnered attention for its distinct biological activities.

The mechanism through which this compound exerts its effects is not fully elucidated. However, studies indicate that it may inhibit megakaryocytopoiesis by targeting specific cellular pathways rather than solely acting as a phosphodiesterase type III (PDEIII) inhibitor. The following points summarize key findings regarding its mechanism:

- Inhibition of Megakaryocyte Development : this compound has been shown to significantly inhibit the differentiation of CD34+ hematopoietic progenitor cells into megakaryocytes in vitro. The IC50 values for inhibition are approximately 26 nM for anagrelide and 44 nM for BCH24426, while RL603 demonstrated negligible effects in this context .

- Selective Action : The inhibition appears selective for the megakaryocytic lineage, as neither anagrelide nor its metabolites significantly affect erythroid or myelomonocytic differentiation stimulated by other growth factors .

Comparative Potency of Metabolites

A comparative analysis of the biological activities of anagrelide and its metabolites reveals significant differences in potency and mechanism:

| Compound | IC50 (nM) | Effect on Megakaryocyte Differentiation | Effect on PDEIII Inhibition |

|---|---|---|---|

| Anagrelide | 36 | Moderate inhibition | Yes |

| BCH24426 | 0.9 | Strong inhibition | Yes |

| RL603 | N/A | No significant effect | No |

This table highlights that while BCH24426 is a more potent PDEIII inhibitor than anagrelide, this does not correlate with its effectiveness in inhibiting megakaryocyte differentiation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Hematopoietic Cell Cultures : A study published in the British Journal of Pharmacology compared the effects of anagrelide and its metabolites on CD34+ cell cultures. It was found that both anagrelide and BCH24426 inhibited megakaryocyte development significantly while having minimal impact on other cell lineages .

- Impact on Cell Migration : Research also indicated that neither anagrelide nor its metabolites affected the migratory response of megakaryocytes towards stromal cell-derived factor-1α, suggesting a targeted action on differentiation rather than migration .

Propiedades

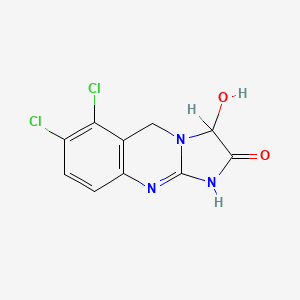

IUPAC Name |

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468915 | |

| Record name | 3-Hydroxy Anagrelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733043-41-9 | |

| Record name | 3-Hydroxy Anagrelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?

A1: this compound is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to this compound within the body plays a significant role in its overall efficacy.

Q2: Does age impact the pharmacokinetics of Anagrelide and this compound in ET patients?

A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, this compound concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.

Q3: How effective is this compound in managing skewed megakaryopoiesis caused by CALR mutations?

A3: Research indicates that this compound effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that this compound significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.